



# 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |  |
|----------------------|---------------|-----------|--|
| Compound Name:       | 1,4-Oxazepane |           |  |
| Cat. No.:            | B1358080      | Get Quote |  |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The **1,4-oxazepane** motif, a seven-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability allow for the creation of diverse chemical libraries targeting a wide array of biological entities. This document provides an overview of the applications of the **1,4-oxazepane** scaffold in drug discovery, complete with detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities.

## **Applications in Drug Discovery**

The unique conformational flexibility of the **1,4-oxazepane** ring system enables it to interact with a variety of biological targets with high affinity and selectivity. This has led to its exploration in several therapeutic areas.

### **Central Nervous System (CNS) Disorders**

Dopamine D4 Receptor Ligands for Schizophrenia: The dopamine D4 receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[1][2][3] **1,4-Oxazepane** derivatives have been synthesized as selective D4 receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.[2][3] The scaffold



allows for the precise positioning of pharmacophoric elements necessary for potent D4 receptor antagonism.

Anticonvulsant Agents: Certain 6-amino-**1,4-oxazepane**-3,5-dione derivatives have been designed and synthesized as novel anticonvulsant agents.[4][5] These compounds have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential as broad-spectrum anticonvulsants.[5]

## **Inflammatory Diseases**

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a critical mediator of inflammation and cell death, making it an attractive target for the treatment of autoimmune and inflammatory diseases.[1][6][7] Benzo[b][1][8]oxazepin-4-ones have been identified as highly potent and selective inhibitors of RIPK1 kinase activity.[9][10][11] These compounds have demonstrated the ability to block inflammatory signaling pathways in cellular and in vivo models.

### **Ocular Diseases**

Rho-Associated Protein Kinase (ROCK) Inhibitors for Glaucoma: The Rho/ROCK signaling pathway plays a crucial role in regulating intraocular pressure (IOP).[8][12] Inhibition of ROCK in the trabecular meshwork increases aqueous humor outflow, thereby lowering IOP. A series of 3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one derivatives have been developed as potent ROCK inhibitors, showing significant IOP-lowering effects in animal models of glaucoma.[13]

### **Infectious Diseases**

Antifungal Agents: The **1,4-oxazepane** scaffold has been incorporated into novel antifungal agents. Sordarin analogues containing a **1,4-oxazepane** moiety have been synthesized and shown to be selective inhibitors of fungal elongation factor 2 (EF-2).[14] Additionally, other oxazepine derivatives have demonstrated broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[15]

## **Quantitative Data Summary**



The biological activities of representative **1,4-oxazepane** derivatives are summarized in the tables below.

Table 1: 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands

| Compound   | Structure                                                            | D4 Ki (nM) | D2 Ki (nM) | Selectivity<br>(D2/D4) |
|------------|----------------------------------------------------------------------|------------|------------|------------------------|
| Compound A | 2-(4-(4-<br>chlorobenzyl)-1,4<br>-oxazepan-2-<br>yl)phenol           | 1.5        | 150        | 100                    |
| Compound B | 4-(4-<br>chlorobenzyl)-2-<br>(4-<br>methoxyphenyl)-<br>1,4-oxazepane | 3.2        | 320        | 100                    |

Data synthesized from multiple sources for illustrative purposes.

Table 2: Benzo[b][1][8]oxazepin-4-ones as RIPK1 Kinase Inhibitors

| Compound   | Structure                                                                                             | RIPK1 IC50 (nM) | Kinase Selectivity                            |
|------------|-------------------------------------------------------------------------------------------------------|-----------------|-----------------------------------------------|
| GSK'481    | 7-chloro-8-(2,6-difluorophenyl)-2-((1-methyl-1H-pyrazol-4-yl)methyl)benzo[b][1] [8]oxazepin-4(5H)-one | 0.8             | Highly selective over a panel of >400 kinases |
| Compound C | 8-phenyl-2-((1H-<br>pyrazol-1-<br>yl)methyl)benzo[b][1]<br>[8]oxazepin-4(5H)-one                      | 15              | Good selectivity                              |

Data synthesized from multiple sources for illustrative purposes.[9][16]



Table 3: 3,4-Dihydrobenzo[f][1][8]oxazepin-5(2H)-one Derivatives as ROCK Inhibitors

| Compound     | Structure                                                                                                                    | ROCK1 IC50<br>(nM) | ROCK2 IC50<br>(nM) | IOP Lowering<br>(%) |
|--------------|------------------------------------------------------------------------------------------------------------------------------|--------------------|--------------------|---------------------|
| Compound 12b | (R)-N-(1-(5-<br>(isoquinolin-5-<br>ylsulfonamido)pe<br>ntyl)piperidin-3-<br>yl)benzo[f][1]<br>[8]oxazepine-8-<br>carboxamide | 93                 | 3                  | 34.3                |
| Compound D   | N-(pyridin-2-<br>yl)-3,4-<br>dihydrobenzo[f]<br>[1][8]oxazepin-<br>5(2H)-one-8-<br>carboxamide                               | 150                | 25                 | 28.5                |

Data synthesized from multiple sources for illustrative purposes.[5]

Table 4: 6-Amino-1,4-oxazepane-3,5-dione Derivatives as Anticonvulsants

| Compound | R Group | MES ED50 (mg/kg) | scPTZ ED50<br>(mg/kg) |
|----------|---------|------------------|-----------------------|
| 1a       | Н       | 120              | >300                  |
| 1b       | Methyl  | 150              | 250                   |
| 1e       | n-Butyl | 100              | 280                   |

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole. Data synthesized from multiple sources for illustrative purposes.[4][5]

## **Experimental Protocols**



# Protocol 1: General Synthesis of 2,4-Disubstituted 1,4-Oxazepanes (Dopamine D4 Ligands)

This protocol describes a general method for the synthesis of 2,4-disubstituted **1,4-oxazepanes**, which have shown selectivity for the dopamine D4 receptor.

Step 1: Synthesis of N-substituted-2-(2-hydroxyethoxy)ethan-1-amine

- To a solution of 2-(2-aminoethoxy)ethanol (1 eq.) in a suitable solvent such as methanol, add the desired aldehyde or ketone (1.1 eq.).
- Stir the mixture at room temperature for 1-2 hours.
- Add sodium borohydride (1.5 eq.) portion-wise at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted intermediate.

#### Step 2: Cyclization to form the **1,4-Oxazepane** Ring

- Dissolve the N-substituted intermediate from Step 1 in a high-boiling point solvent like toluene.
- Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
- Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted **1,4-oxazepane**.



# Protocol 2: Synthesis of Benzo[b][1][8]oxazepin-4-ones (RIPK1 Inhibitors)

This protocol outlines the synthesis of the benzo[b][1][8]oxazepin-4-one scaffold, a core structure for potent RIPK1 inhibitors.[9][10]

#### Step 1: Synthesis of 2-(2-aminophenoxy)acetate intermediate

- To a solution of 2-aminophenol (1 eq.) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2 eq.).
- Add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.
- Stir the reaction mixture at 60-80 °C for 4-6 hours.
- After cooling, pour the reaction mixture into ice water to precipitate the product.
- Filter the solid, wash with water, and dry to obtain the ethyl 2-(2-aminophenoxy)acetate.

#### Step 2: Cyclization and Amide Formation

- Heat the ethyl 2-(2-aminophenoxy)acetate from Step 1 with a suitable substituted amine (e.g., 2,6-difluoroaniline, 1.2 eq.) in a high-boiling point solvent like xylene at reflux for 12-24 hours.
- Alternatively, the cyclization can be achieved by heating the intermediate in the presence of a catalyst like acetic acid.
- Cool the reaction mixture, and the product will often precipitate.
- Filter the solid product, wash with a non-polar solvent like hexane, and dry.
- Further purification can be achieved by recrystallization or column chromatography.

# Protocol 3: Synthesis of 3,4-Dihydrobenzo[f][1] [8]oxazepin-5(2H)-ones (ROCK Inhibitors)



This protocol details a synthetic route to 3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one derivatives, which have been identified as ROCK inhibitors.[13]

#### Step 1: Synthesis of 2-(bromomethyl)benzonitrile intermediate

- A mixture of 2-methylbenzonitrile (1 eq.) and N-bromosuccinimide (NBS, 1.1 eq.) in a solvent like carbon tetrachloride is treated with a radical initiator such as benzoyl peroxide.
- The mixture is heated to reflux under a light source for several hours.
- After cooling, the succinimide byproduct is filtered off.
- The filtrate is concentrated, and the crude product is purified by chromatography to yield 2-(bromomethyl)benzonitrile.

#### Step 2: Formation of the Oxazepine Ring

- A solution of 2-aminoethanol (1 eq.) and a base like sodium hydride in THF is stirred at 0 °C.
- A solution of 2-(bromomethyl)benzonitrile (1 eq.) in THF is added dropwise.
- The reaction is stirred at room temperature overnight.
- The reaction is quenched with water, and the product is extracted with an organic solvent.
- The organic layer is dried and concentrated. The crude product is then subjected to acidic
  hydrolysis (e.g., with concentrated HCl) to hydrolyze the nitrile to a carboxylic acid and
  induce cyclization to the lactam.
- The final product is purified by crystallization or chromatography.

## Signaling Pathways and Experimental Workflows





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]
- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and anticonvulsant evaluation of 6-amino-1,4-oxazepane-3,5-dione derivatives -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 6-amino-1,4-oxazepane-3,5-dione derivatives as novel broad spectrum anticonvulsants PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases -PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 7. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases -PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho/Rho-associated kinase pathway in glaucoma (Review) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and evaluation of N-substituted 1,4-oxazepanyl Sordaricins as selective fungal EF-2 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sordarin oxazepine derivatives as potent antifungal agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dopamine D4 receptor: biochemical and signalling properties PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1358080#1-4-oxazepane-as-a-scaffold-in-medicinal-chemistry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com